(2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid (2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13519368
InChI: InChI=1S/C13H11BF2O3/c15-11-5-3-6-12(16)9(11)8-19-13-7-2-1-4-10(13)14(17)18/h1-7,17-18H,8H2
SMILES: B(C1=CC=CC=C1OCC2=C(C=CC=C2F)F)(O)O
Molecular Formula: C13H11BF2O3
Molecular Weight: 264.03 g/mol

(2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid

CAS No.:

Cat. No.: VC13519368

Molecular Formula: C13H11BF2O3

Molecular Weight: 264.03 g/mol

* For research use only. Not for human or veterinary use.

(2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid -

Specification

Molecular Formula C13H11BF2O3
Molecular Weight 264.03 g/mol
IUPAC Name [2-[(2,6-difluorophenyl)methoxy]phenyl]boronic acid
Standard InChI InChI=1S/C13H11BF2O3/c15-11-5-3-6-12(16)9(11)8-19-13-7-2-1-4-10(13)14(17)18/h1-7,17-18H,8H2
Standard InChI Key BVBAURUYYRWPIU-UHFFFAOYSA-N
SMILES B(C1=CC=CC=C1OCC2=C(C=CC=C2F)F)(O)O
Canonical SMILES B(C1=CC=CC=C1OCC2=C(C=CC=C2F)F)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenylboronic acid core substituted at the ortho position with a 2,6-difluorobenzyl ether group. The boronic acid moiety (B(OH)2\text{B(OH)}_2) enables participation in Suzuki-Miyaura couplings, while the fluorine atoms enhance electron-withdrawing effects, influencing reactivity and stability. Key structural identifiers include:

  • SMILES: OB(c1ccccc1OCc1c(F)cccc1F)O\text{OB(c1ccccc1OCc1c(F)cccc1F)O}

  • InChIKey: BVBAURUYYRWPIU-UHFFFAOYSA-N\text{BVBAURUYYRWPIU-UHFFFAOYSA-N}

  • Canonical SMILES: B(C1=CC=CC=C1OCC2=C(C=CC=C2F)F)(O)O\text{B(C1=CC=CC=C1OCC2=C(C=CC=C2F)F)(O)O}

Physicochemical Characteristics

PropertyValueSource
Molecular Weight264.03 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds4
Purity (Commercial)≥99.0% (GC)

The compound’s logP (estimated via XLogP3) suggests moderate lipophilicity, facilitating solubility in polar aprotic solvents like dichloromethane or ethyl acetate .

Synthesis and Optimization Strategies

Precursor Synthesis: 2,6-Difluorobenzyl Bromide

  • Molar Ratios: 1:1–3.5 (substrate:HBr and H2O2\text{H}_2\text{O}_2)

  • Solvents: Dichloromethane, chloroform, or water

  • Reaction Time: 6–24 hours

This method eliminates costly NBS and avoids AIBN-derived impurities, enhancing scalability .

Boronic Acid Functionalization

While explicit details for (2-((2,6-difluorobenzyl)oxy)phenyl)boronic acid synthesis are unpublished, analogous aryl boronic acids are typically prepared via:

  • Miyaura Borylation: Transition metal-catalyzed (e.g., Pd) coupling of aryl halides with bis(pinacolato)diboron.

  • Lithiation-Borylation: Directed ortho-metalation followed by boronate quenching.

The 2,6-difluorobenzyl ether group likely introduces steric hindrance, necessitating optimized catalysts (e.g., PdCl₂(dppf)) and elevated temperatures.

Applications in Organic Synthesis and Beyond

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. The electron-withdrawing fluorines activate the aryl ring toward electrophilic substitution, enabling regioselective bond formation. Example applications include:

  • Pharmaceutical Intermediates: Synthesis of fluorinated drug candidates targeting kinase inhibition.

  • Materials Science: Construction of conjugated polymers for organic electronics.

Sensor Development

Boronic acids bind diols and saccharides, forming reversible complexes. The fluorine substituents may enhance binding affinity via polar interactions, positioning this compound as a candidate for glucose-sensing platforms.

Comparative Analysis with Related Boronic Acids

CompoundMolecular FormulaKey FeaturesApplications
Phenylboronic AcidC6H7BO2\text{C}_6\text{H}_7\text{BO}_2Simple structure, high reactivityCross-coupling, sensors
4-Fluorophenylboronic AcidC6H6BFO2\text{C}_6\text{H}_6\text{BFO}_2Electron-deficient aryl ringDirected C–H functionalization
(2-((2,6-Difluorobenzyl)oxy)phenyl)boronic AcidC13H11BF2O3\text{C}_{13}\text{H}_{11}\text{BF}_2\text{O}_3Steric bulk, dual fluorine substituentsSpecialty polymers, drug discovery

This compound’s fluorinated benzyl ether group confers unique steric and electronic profiles, distinguishing it from simpler aryl boronic acids .

VendorPurityPrice (1g)Availability
A2Bchem≥99%$1,334In stock
VulcanchemResearch Grade-Limited

Prices reflect high synthesis complexity and niche demand .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Exploiting chiral ligands to access enantiomerically pure derivatives.

  • Biological Activity Screening: Testing against cancer cell lines or microbial targets.

  • Polymer Chemistry: Developing fluorinated conductive materials for flexible electronics.

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